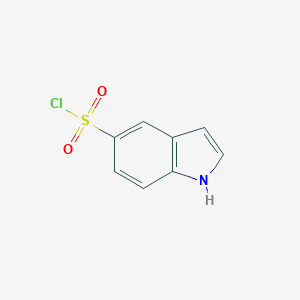

1H-indole-5-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-indole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2S/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGMZFOGQIBZLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1H-Indole-5-sulfonyl Chloride: Chemical Properties, Structure, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indole-5-sulfonyl chloride is a pivotal chemical intermediate that merges the privileged indole scaffold with a highly reactive sulfonyl chloride functional group. This unique combination makes it a valuable building block in synthetic and medicinal chemistry, particularly in the construction of novel sulfonamide derivatives which are prominent in a wide array of pharmaceutical agents.[1] The indole nucleus offers a framework for specific interactions with biological targets, while the sulfonyl chloride moiety provides a versatile point for chemical diversification. This guide provides a comprehensive overview of its chemical properties, structural features, synthesis, and reactivity, with a focus on its application in drug discovery and development.

Chemical Properties and Structure

This compound is a solid compound at room temperature and should be stored under an inert atmosphere at 2-8°C.[1] It is corrosive and harmful if swallowed, causing severe skin burns and eye damage.[1]

Physicochemical Data

A summary of the key chemical data for this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClNO₂S | [2] |

| Molecular Weight | 215.66 g/mol | [1] |

| CAS Number | 1094209-33-2 | [1] |

| Appearance | Solid | Inferred from derivatives |

| Storage Temperature | 2-8°C (under inert atmosphere) | [1] |

Structural Characteristics

The structure of this compound features a planar indole ring system with a sulfonyl chloride group attached to the C5 position of the benzene ring. The indole core is an electron-rich aromatic system, but the strongly electron-withdrawing sulfonyl chloride group significantly modulates its reactivity.[1]

While specific crystallographic data for this compound is not available in the provided search results, analysis of related structures, such as 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde, reveals a distorted tetrahedral geometry around the sulfur atom.[3] The bond angles and lengths of the indole ring itself are well-established.

Synthesis and Reactivity

The synthesis of this compound can be achieved through several routes, with the direct sulfonation of indole being a common method.

Experimental Protocol: Synthesis via Chlorosulfonation

A general and direct method for the synthesis of indole-5-sulfonyl chloride involves the electrophilic aromatic substitution of an indole derivative with chlorosulfonic acid, typically under strongly acidic conditions.[1]

General Procedure:

-

To a cooled solution of chlorosulfonic acid, the indole starting material is added portion-wise while maintaining a low temperature.

-

The reaction mixture is stirred at a controlled temperature for a specified duration to allow for the completion of the sulfonation.

-

The reaction is then carefully quenched by pouring it onto ice.

-

The precipitated crude this compound is collected by filtration and washed with cold water.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, may vary and should be optimized for specific substrates.

The logical workflow for this synthesis is depicted in the following diagram:

Reactivity: Nucleophilic Substitution

The primary and most synthetically useful reaction of this compound is the nucleophilic substitution of the chloride on the sulfonyl group.[1] This reaction is readily achieved with primary and secondary amines to form stable sulfonamides, a key structural motif in many pharmaceuticals.[1]

Experimental Protocol: Sulfonamide Synthesis

General Procedure:

-

This compound is dissolved in a suitable aprotic solvent.

-

The amine (primary or secondary) is added to the solution, often in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.

-

The reaction mixture is stirred at room temperature or heated to reflux for a period of time, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude sulfonamide is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final product.

The general reaction scheme for sulfonamide formation is as follows:

Applications in Drug Discovery

This compound serves as a critical intermediate in the development of therapeutic agents targeting a variety of diseases. The resulting indole-5-sulfonamide scaffold has been shown to be a versatile pharmacophore.

Enzyme Inhibition

Derivatives of this compound have been utilized in the synthesis of small-molecule inhibitors for various enzymes. Notably, it has been employed in the creation of inhibitors for SARS-CoV 3CLpro, an enzyme crucial for viral replication, highlighting its potential in the development of antiviral drugs.[1]

Furthermore, indole-sulfonamide derivatives have been investigated as inhibitors of carbonic anhydrases, particularly isoforms that are overexpressed in cancerous tissues.[4]

Kinase Inhibitor Development

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The indole scaffold is a common feature in many kinase inhibitors. While direct modulation of kinase signaling pathways by this compound itself is not documented, its derivatives are of significant interest in this area. For instance, indole-based compounds have been designed as inhibitors of the mTOR/Akt/Pi3K signaling pathway, which is linked to cell survival, growth, and proliferation.[5][6] The general principle involves the indole moiety binding to the ATP-binding pocket of the kinase, thereby inhibiting its activity.

The following diagram illustrates a simplified representation of a kinase inhibition signaling pathway where an indole-based inhibitor could act:

Conclusion

This compound is a reactive and versatile building block with significant applications in medicinal chemistry and drug discovery. Its straightforward synthesis and the facile conversion of the sulfonyl chloride group to sulfonamides make it an attractive starting material for the creation of diverse chemical libraries. The indole-5-sulfonamide scaffold has demonstrated potential in the development of inhibitors for various enzymes and protein kinases, underscoring the importance of this compound as a key intermediate in the pursuit of novel therapeutics. Further research to fully characterize its physical properties and explore its utility in targeting a broader range of biological pathways is warranted.

References

- 1. This compound|CAS 1094209-33-2 [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1H-Indole-5-sulfonyl Chloride (CAS: 1094209-33-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indole-5-sulfonyl chloride is a pivotal chemical intermediate, distinguished by the fusion of an indole scaffold with a reactive sulfonyl chloride functional group. This unique combination makes it a valuable building block in the synthesis of a diverse range of compounds, particularly in the field of medicinal chemistry. The indole motif is a well-established pharmacophore present in numerous biologically active molecules, while the sulfonyl chloride group provides a versatile handle for the construction of sulfonamides, a class of compounds with a broad spectrum of therapeutic applications. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its application in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while specific experimental data for this exact compound is not widely published, the provided data is based on information from chemical suppliers and predicted values. For comparison, data for structurally related compounds are also included.

| Property | Value | Reference |

| CAS Number | 1094209-33-2 | |

| Molecular Formula | C₈H₆ClNO₂S | [1] |

| Molecular Weight | 215.66 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | Indole-5-sulfonyl chloride | |

| Appearance | Solid (predicted) | |

| Melting Point | 79 °C (for 1-methyl-1H-indole-5-sulfonyl chloride) | |

| Boiling Point | 382.9 °C (for 1-methyl-1H-indole-5-sulfonyl chloride) | |

| Purity | Typically >95% | |

| Storage | 2-8 °C, under inert atmosphere | [1] |

Comparative Data for Related Compounds:

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 1-Acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride | 52206-05-0 | C₁₀H₁₀ClNO₃S | 259.71 | 169.0-179.0 |

| 1-Methyl-1H-indole-5-sulfonyl chloride | 859850-75-2 | C₉H₈ClNO₂S | 229.68 | 79 |

Spectroscopic Data

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons. The electron-withdrawing sulfonyl chloride group at the 5-position will influence the chemical shifts of the aromatic protons. The N-H proton of the indole ring will likely appear as a broad singlet in the downfield region (around 8-9 ppm). Protons on the pyrrole ring (at positions 2 and 3) and the benzene ring (at positions 4, 6, and 7) will exhibit distinct multiplets.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eight carbon atoms of the indole ring. The carbon atom attached to the sulfonyl chloride group (C-5) will be significantly deshielded.

3.2. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Indole) | 3400-3300 |

| C-H Stretch (Aromatic) | 3100-3000 |

| S=O Stretch (Sulfonyl) | 1385-1323 (asymmetric) and 1177-1138 (symmetric)[1] |

| C=C Stretch (Aromatic) | 1600-1450 |

3.3. Mass Spectrometry (MS) (Predicted)

In a mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns would likely involve the loss of the sulfonyl chloride group or cleavage of the indole ring.

Synthesis and Reactivity

4.1. Synthesis of this compound

Experimental Protocol: Synthesis of this compound (General Procedure)

-

Reaction: Indole is dissolved in a suitable inert solvent (e.g., dichloromethane, acetonitrile) and cooled in an ice bath.

-

Addition of Reagent: Chlorosulfonic acid is added dropwise to the cooled solution with vigorous stirring. The reaction is typically exothermic and requires careful temperature control.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is carefully quenched by pouring it onto ice. The product is then extracted with an organic solvent.

-

Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Caption: General workflow for the synthesis of this compound.

4.2. Reactivity and Applications in Sulfonamide Synthesis

The primary utility of this compound lies in its reactivity as an electrophile, particularly in nucleophilic substitution reactions at the sulfur atom. It readily reacts with primary and secondary amines to form the corresponding sulfonamides, which are a prominent class of compounds in medicinal chemistry.[1]

Caption: Formation of sulfonamides from this compound.

Experimental Protocol: Synthesis of Indole-5-sulfonamides (General Procedure)

-

Reaction Setup: this compound is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine).

-

Addition of Amine: The desired primary or secondary amine is added to the solution, often in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.

-

Reaction Conditions: The reaction is typically stirred at room temperature until completion, which can be monitored by TLC.

-

Work-up: The reaction mixture is washed with aqueous acid to remove excess amine and base, followed by a wash with brine.

-

Purification: The organic layer is dried, and the solvent is evaporated. The resulting crude sulfonamide can be purified by recrystallization or column chromatography.

Applications in Drug Discovery

The indole-5-sulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The versatility of this compound allows for the generation of large libraries of sulfonamide derivatives for high-throughput screening.[1] These compounds have been investigated as potential therapeutic agents for various diseases, including cancer, infectious diseases, and inflammatory disorders.[1]

References

Spectroscopic and Structural Elucidation of 1H-Indole-5-Sulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the versatile chemical intermediate, 1H-indole-5-sulfonyl chloride. Due to the limited availability of experimentally derived spectra in public databases, this document presents a combination of predicted data based on established spectroscopic principles and data from analogous compounds. It is intended to serve as a valuable resource for the identification and characterization of this compound in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from computational models and analysis of structurally related molecules.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| ~11.8 | Broad Singlet | 1H | N1-H |

| ~8.2 | Doublet | 1H | H4 |

| ~7.8 | Doublet of Doublets | 1H | H6 |

| ~7.6 | Doublet | 1H | H7 |

| ~7.5 | Triplet | 1H | H2 |

| ~6.6 | Triplet | 1H | H3 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~138 | C7a |

| ~135 | C5 |

| ~130 | C3a |

| ~128 | C2 |

| ~125 | C6 |

| ~122 | C4 |

| ~113 | C7 |

| ~103 | C3 |

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3400 | Medium, Sharp | N-H Stretch |

| ~3100 | Medium | Aromatic C-H Stretch |

| ~1620 | Medium | C=C Aromatic Ring Stretch |

| ~1450 | Medium | C=C Aromatic Ring Stretch |

| 1375 - 1350 | Strong | S=O Asymmetric Stretch |

| 1180 - 1160 | Strong | S=O Symmetric Stretch |

| ~820 | Strong | C-H Out-of-plane Bending |

| ~600 | Medium | C-S Stretch |

| ~550 | Medium | S-Cl Stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 215/217 | [M]⁺ | Molecular ion peak with characteristic ~3:1 intensity ratio due to ³⁵Cl and ³⁷Cl isotopes. |

| 116 | [M - SO₂Cl]⁺ | Loss of the sulfonyl chloride group, resulting in the indole radical cation. |

| 89 | [C₇H₅]⁺ | Fragmentation of the indole ring. |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid organic compound such as this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent may depend on the sample's solubility.

-

Gently agitate the vial to ensure complete dissolution of the solid.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Data Acquisition (¹H and ¹³C NMR):

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled experiment is standard. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

-

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal surface is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or acetone, and allow it to dry completely.

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

With the sample in place, collect the sample spectrum.

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

After analysis, clean the crystal and press arm tip thoroughly.

-

2.3 Mass Spectrometry (MS)

-

Sample Preparation (for Electrospray Ionization - ESI):

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

-

From the stock solution, prepare a dilute solution (e.g., 1-10 µg/mL) in the same solvent.

-

The final solution can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

-

Data Acquisition:

-

The mass spectrometer is typically operated in positive or negative ion mode. For this compound, positive ion mode is likely to yield the molecular ion [M+H]⁺.

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu) to identify the molecular ion and major fragment ions.

-

To obtain structural information, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide on the Synthesis and Characterization of 1H-indole-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1H-indole-5-sulfonyl chloride, a key building block in medicinal chemistry. This document details the synthetic routes, experimental protocols, and analytical characterization of this versatile compound.

Introduction

This compound is a valuable intermediate in the synthesis of a wide array of biologically active molecules.[1] The indole scaffold is a privileged structure in drug discovery, and the addition of a sulfonyl chloride group at the 5-position provides a reactive handle for the introduction of diverse functionalities, most notably through the formation of sulfonamides.[1] These sulfonamide derivatives have shown promise in various therapeutic areas, including as antiviral and anticancer agents.[1] This guide aims to provide researchers with the necessary information to synthesize and characterize this important compound.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the electrophilic aromatic substitution of indole with chlorosulfonic acid.[1] This reaction proceeds by the direct chlorosulfonation of the indole ring, a common method for the preparation of aryl sulfonyl chlorides.

A plausible synthetic pathway involves two main stages: the sulfonation of the indole ring and the subsequent conversion of the resulting sulfonic acid to the sulfonyl chloride. Alternatively, a one-pot reaction with excess chlorosulfonic acid can directly yield the sulfonyl chloride.

Figure 1: General synthetic scheme for this compound.

Experimental Protocol

This protocol is based on established methods for the chlorosulfonation of aromatic compounds and should be performed by trained personnel in a well-ventilated fume hood.

Materials:

-

1H-Indole

-

Chlorosulfonic acid

-

Thionyl chloride (optional, for two-step process)

-

Dichloromethane (or other suitable inert solvent)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hexanes or other suitable recrystallization solvent

Procedure (One-Pot Method):

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool an excess of chlorosulfonic acid (typically 5-10 equivalents) to 0 °C in an ice bath.

-

Slowly add a solution of 1H-indole in a minimal amount of an inert solvent, such as dichloromethane, to the cooled chlorosulfonic acid with vigorous stirring. Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with stirring. This step is highly exothermic and should be performed with caution.

-

The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as hexanes/ethyl acetate, to afford this compound as a solid.

Figure 2: Experimental workflow for the synthesis of this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed by various analytical techniques, including melting point determination, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Physicochemical Properties

| Property | Value |

| Molecular Formula | C8H6ClNO2S |

| Molecular Weight | 215.66 g/mol [1] |

| Appearance | Off-white to light yellow solid |

| Melting Point | Not available in searched results |

Spectroscopic Data

While specific spectra for this compound were not found in the search results, the expected spectral characteristics can be predicted based on the analysis of related compounds.

1H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the protons on the indole ring. The electron-withdrawing sulfonyl chloride group at the 5-position will influence the chemical shifts of the aromatic protons.

-

N-H proton: A broad singlet is expected in the downfield region (around 8.0-9.0 ppm).

-

Aromatic protons: A complex multiplet pattern is anticipated in the aromatic region (7.0-8.5 ppm) corresponding to the protons at the 2, 3, 4, 6, and 7-positions of the indole ring.

13C NMR Spectroscopy: The carbon NMR spectrum will show signals for the eight carbon atoms of the indole ring.

-

Aromatic carbons: Signals are expected in the range of 100-140 ppm. The carbon attached to the sulfonyl group (C-5) would be deshielded.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

-

N-H stretch: A sharp peak around 3400-3300 cm-1.

-

S=O stretches (asymmetric and symmetric): Two strong absorption bands are expected in the regions of 1380-1340 cm-1 and 1190-1160 cm-1, characteristic of a sulfonyl chloride.

-

C=C aromatic stretch: Peaks in the 1600-1450 cm-1 region.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M+): A peak at m/z corresponding to the molecular weight of the compound (215.66), with an M+2 peak due to the chlorine isotope.

-

Fragmentation: Loss of SO2Cl, Cl, and other fragments from the indole ring.

Applications in Drug Development

This compound serves as a crucial starting material for the synthesis of a variety of sulfonamide derivatives. The sulfonyl chloride group readily reacts with primary and secondary amines to form stable sulfonamides. This reactivity allows for the generation of large libraries of compounds for high-throughput screening in drug discovery programs.

Figure 3: Role of this compound in drug discovery.

Safety and Handling

This compound is a reactive and potentially hazardous chemical. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. The compound is sensitive to moisture and should be stored under an inert atmosphere.

Conclusion

This technical guide has outlined the synthesis and characterization of this compound. The provided information on the synthetic protocol, expected analytical data, and applications will be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Further investigation into the specific reaction conditions and detailed spectroscopic analysis will facilitate the efficient and safe utilization of this important chemical intermediate.

References

A Technical Guide to 1H-Indole-5-Sulfonyl Chloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-indole-5-sulfonyl chloride, a pivotal chemical intermediate in synthetic and medicinal chemistry. The document details its chemical properties, synthesis protocols, and its significant role as a scaffold in the development of therapeutic agents.

Core Chemical Properties

This compound is a versatile bifunctional molecule combining the privileged indole scaffold with a reactive sulfonyl chloride group.[1] This unique combination makes it a valuable building block for creating diverse compound libraries, particularly for sulfonamide derivatives.[1] The table below summarizes its key molecular data along with that of several related indole sulfonyl chloride derivatives for comparative analysis.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1094209-33-2 | C₈H₆ClNO₂S | 215.66[1] |

| 1-Methyl-1H-indole-5-sulfonyl chloride | 859850-75-2 | C₉H₈ClNO₂S | 229.68[2] |

| 5-Chloro-1H-indole-3-sulfonyl chloride | Not Available | C₈H₅Cl₂NO₂S | 250.10[3] |

| 1-Acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride | 52206-05-0 | C₁₀H₁₀ClNO₃S | 259.71[4] |

| 2-Methyl-1H-benzo[g]indole-5-sulfonyl chloride | Not Available | C₁₃H₁₀ClNO₂S | 279.74[5] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound and its analogs is through the electrophilic sulfonation of the indole ring system.[1] The most common reagent for this transformation is chlorosulfonic acid.[1][6]

Detailed Experimental Protocol: Synthesis of p-Acetaminobenzenesulfonyl Chloride

This protocol, adapted from a standard organic synthesis procedure for a related sulfonyl chloride, illustrates the general methodology for reacting an aromatic compound with chlorosulfonic acid.[7] This method can be conceptually applied to the synthesis of indole sulfonyl chlorides.

Materials:

-

Acetanilide (0.5 mole)

-

Chlorosulfonic acid (2.49 moles)[7]

-

Ice

-

Benzene (for purification)

Procedure:

-

In a 500-cc round-bottomed flask equipped with a mechanical stirrer and situated in a cooling bath, place 290 g (165 cc, 2.49 moles) of chlorosulfonic acid.[7]

-

Cool the acid to approximately 12–15°C using running water.[7]

-

Gradually add 67.5 g (0.5 mole) of acetanilide to the stirred chlorosulfonic acid over about fifteen minutes, maintaining the temperature at around 15°C. This reaction evolves significant amounts of hydrogen chloride and must be performed in a well-ventilated fume hood.[7]

-

After the addition is complete, heat the mixture to 60°C for two hours to ensure the reaction goes to completion.[7]

-

Slowly and with stirring, pour the resulting syrupy liquid into 1 kg of crushed ice to decompose the excess chlorosulfonic acid.[7]

-

Collect the precipitated solid sulfonyl chloride by suction filtration and wash it with cold water.[7]

-

For purification, the crude, dried product can be recrystallized from hot benzene.[7]

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis of indole sulfonamides starting from an indole precursor. This process highlights the key steps of sulfonation and subsequent amination.

References

- 1. This compound|CAS 1094209-33-2 [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. Buy 5-Chloro-1H-indole-3-sulfonyl chloride [smolecule.com]

- 4. 1-Acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride | C10H10ClNO3S | CID 14024596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-methyl-1H-benzo[g]indole-5-sulfonyl chloride | C13H10ClNO2S | CID 159520867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Physical properties of 1H-indole-5-sulfonyl chloride (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 1H-indole-5-sulfonyl chloride (CAS No. 1094209-33-2), a key intermediate in synthetic and medicinal chemistry. This document consolidates available data on its melting point and solubility characteristics, outlines representative experimental protocols for their determination, and presents a typical synthetic application.

Core Physical Properties

This compound is a valuable chemical building block, combining the privileged indole scaffold with a highly reactive sulfonyl chloride functional group. This structure makes it an essential reagent for the synthesis of novel sulfonamide derivatives, which are prominent in many pharmaceutical agents[1].

Data Summary

The physical properties of this compound are summarized in the table below. It is important to note that while some data for analogous structures are available, specific experimental values for the parent compound are not widely reported in publicly accessible literature.

| Property | Value | Notes |

| Molecular Formula | C₈H₆ClNO₂S | |

| Molecular Weight | 215.66 g/mol | [1][2] |

| Appearance | Not explicitly reported; likely a solid. | Related sulfonyl chlorides are solids. |

| Melting Point | Not reported in surveyed literature. | For comparison, the melting point of the related compound 1-methyl-1H-indole-5-sulfonyl chloride is 79 °C. |

| Solubility | Soluble in anhydrous polar aprotic solvents. | Recommended solvents for reactions include dichloromethane and tetrahydrofuran (THF) to prevent hydrolysis[1]. The compound is expected to be reactive with water and other nucleophilic solvents. |

Experimental Protocols

Detailed experimental methodologies for determining the physical properties of chemical compounds are crucial for reproducible research. Below are representative protocols that can be applied to this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined with high precision using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid. A narrow melting range (e.g., 0.5-1 °C) is indicative of a pure compound.

Solubility Determination

Qualitative solubility tests are performed to identify suitable solvents for reactions, purification, and analysis. Given the reactivity of the sulfonyl chloride group, anhydrous solvents should be used where reaction is not desired.

Methodology:

-

Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a test tube.

-

Solvent Addition: A measured volume of a selected solvent (e.g., 1 mL of anhydrous dichloromethane) is added to the test tube.

-

Observation: The mixture is agitated at a constant temperature. The compound's solubility is observed and categorized (e.g., soluble, partially soluble, insoluble).

-

Testing in Various Solvents: This procedure is repeated with a range of solvents of varying polarities, such as tetrahydrofuran, acetonitrile, and non-polar solvents like hexanes, to build a comprehensive solubility profile. The reactivity of the compound, particularly its propensity for hydrolysis in the presence of water, must be taken into account when selecting and handling solvents.

Synthetic Workflow Visualization

A primary application of this compound is in the synthesis of sulfonamides via nucleophilic substitution with amines. The general workflow for this reaction is depicted below. This reaction is fundamental in drug discovery for creating libraries of compounds for biological screening[1].

Caption: Synthetic workflow for sulfonamide synthesis.

This guide serves as a foundational resource for professionals working with this compound, highlighting its key physical properties and providing standardized methodologies for its characterization and use.

References

The Architectural Blueprint for Drug Discovery: A Technical Guide to 1H-Indole-5-Sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged" structure, a recurring motif in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to form key interactions with biological targets have cemented its importance in drug design. When this versatile indole core is functionalized with a highly reactive sulfonyl chloride group at the 5-position, it gives rise to 1H-indole-5-sulfonyl chloride, a powerful and versatile building block for the synthesis of novel therapeutic agents.[1] This technical guide delves into the key structural features of this compound, providing insights into its reactivity, synthesis, and its pivotal role in the generation of diverse compound libraries with a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3][4][5]

Core Structural Features and Reactivity

This compound is characterized by the fusion of a benzene ring and a pyrrole ring, forming the indole nucleus, with a sulfonyl chloride (-SO₂Cl) group attached to the C5 position of the benzene ring.[1] This specific arrangement confers distinct chemical properties that are highly advantageous for medicinal chemistry applications.

The Indole Moiety: The indole ring system is a rich source of hydrogen bond donors (the N-H group) and acceptors, and its aromatic nature allows for π-π stacking interactions with aromatic residues in protein binding pockets.[1] The nitrogen atom in the pyrrole ring can also be substituted, providing an additional point for structural diversification.[6]

The Sulfonyl Chloride Group: The sulfonyl chloride group is a potent electrophile, making it highly susceptible to nucleophilic attack.[1] This reactivity is the cornerstone of its utility, allowing for the straightforward formation of stable sulfonamide linkages (-SO₂NHR) through reaction with primary or secondary amines.[1] Sulfonamides are a prominent class of functional groups found in numerous clinically successful drugs. The sulfonyl group can also react with alcohols to form sulfonate esters, further expanding the synthetic possibilities.

The primary reaction of this compound in a medicinal chemistry context is nucleophilic substitution at the sulfonyl group. This allows for the facile introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships (SAR).

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its subsequent derivatization into sulfonamides are critical processes for drug discovery programs.

General Synthesis of this compound

A common method for the synthesis of indole-5-sulfonyl chlorides involves the direct sulfonation of an indole derivative using chlorosulfonic acid.[1] For the parent 1H-indole, protection of the nitrogen atom is often necessary before sulfonation to prevent side reactions. A typical synthetic workflow is outlined below.

Caption: Synthetic workflow for this compound.

Synthesis of Indole-5-Sulfonamide Derivatives

The primary utility of this compound is in the synthesis of sulfonamide libraries. This is typically achieved by reacting the sulfonyl chloride with a diverse range of primary or secondary amines in the presence of a base.

Caption: General synthesis of indole-5-sulfonamide derivatives.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

Derivatives of this compound have demonstrated a broad spectrum of biological activities. The ability to readily modify the substituent on the sulfonamide nitrogen allows for fine-tuning of the pharmacological properties of the resulting molecules.

Anticancer Activity

Indole-5-sulfonamides have emerged as promising anticancer agents, with activities against various cancer cell lines.[3][4] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival, such as carbonic anhydrases (CAs) and histone deacetylases (HDACs).[6][7]

Carbonic Anhydrase Inhibition: Certain 1-acylated indoline-5-sulfonamides have shown potent inhibitory activity against tumor-associated carbonic anhydrase isoforms CA IX and CA XII.[7] The sulfonamide moiety is a key zinc-binding group in the active site of these enzymes.

| Compound | R Group (at N1 of Indoline) | CA IX Kᵢ (nM) | CA XII Kᵢ (nM) |

| 4a | Acyl | >10000 | 132.8 |

| 4d | 4-Methylbenzoyl | 178.6 | 41.3 |

| 4g | 4-Chlorobenzoyl | 256.4 | 49.7 |

| 4h | 3,4-Dichlorobenzoyl | 203.1 | 55.2 |

Data compiled from literature reports.[7]

Histone Deacetylase (HDAC) Inhibition: 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles have been identified as a new class of potent HDAC inhibitors with significant antiproliferative activities against several human cancer cell lines.[6]

| Compound | R Group (at N1 of Indole) | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) |

| 8 | Benzenesulfonyl | 12.3 | 4.0 | 1.0 |

| 11 | 4-Methoxybenzenesulfonyl | >500 | >500 | 3.3 |

| 12 | 3,4-Dimethoxybenzenesulfonyl | 207.1 | 2.3 | 20.3 |

Data compiled from literature reports.[6]

Antimicrobial Activity

Indole-sulfonamide derivatives have also been investigated for their antimicrobial properties.[2][5] The "sulfa" drug heritage of the sulfonamide group, combined with the biological relevance of the indole nucleus, provides a strong rationale for exploring these compounds as novel antibacterial and antifungal agents. The specific structure-activity relationships in this area are diverse and depend on the microbial target.

Experimental Protocols

General Procedure for the Synthesis of 1-Acetylindoline-5-sulfonyl Chloride

To a solution of 1-acetylindoline in a suitable solvent (e.g., chloroform), chlorosulfonic acid is added dropwise at a controlled temperature (typically 0-5 °C).[7] The reaction mixture is stirred for a specified period, and then carefully quenched by pouring onto ice. The resulting precipitate is filtered, washed with cold water, and dried to afford the desired product.

General Procedure for the Synthesis of Indole-5-sulfonamides

This compound is dissolved in an appropriate solvent (e.g., pyridine, dichloromethane).[8] The desired amine (1-1.2 equivalents) is added, and the reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to yield the pure sulfonamide derivative.

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity against various human carbonic anhydrase isoforms can be determined using a stopped-flow CO₂ hydration assay. The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton. The IC₅₀ values are determined by plotting the enzyme activity against the inhibitor concentration.

In Vitro Histone Deacetylase Inhibition Assay

The inhibitory activity against HDAC enzymes can be measured using a commercially available fluorometric assay kit. The assay measures the deacetylation of a fluorogenic acetylated peptide substrate by the HDAC enzyme. The fluorescence intensity is proportional to the enzyme activity, and IC₅₀ values are calculated from dose-response curves.

Signaling Pathway Interactions

Indole-5-sulfonamide derivatives can modulate various signaling pathways implicated in disease. For example, as HDAC inhibitors, they can influence chromatin structure and gene expression, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Inhibition of HDAC signaling by an indole-5-sulfonamide.

Conclusion

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its key structural features, particularly the reactive sulfonyl chloride group appended to the privileged indole core, provide a powerful platform for the synthesis of diverse compound libraries. The resulting indole-5-sulfonamide derivatives have demonstrated significant potential as inhibitors of various enzymes and as anticancer and antimicrobial agents. The straightforward chemistry and the potential for multiparallel synthesis make this compound an attractive starting point for hit-to-lead and lead optimization campaigns in modern drug discovery. Further exploration of the chemical space around this scaffold is likely to yield novel therapeutic candidates for a range of diseases.

References

- 1. This compound|CAS 1094209-33-2 [benchchem.com]

- 2. Synthesis of biologically active sulfonamide-based indole analogs: a review | CoLab [colab.ws]

- 3. Buy 5-Chloro-1H-indole-3-sulfonyl chloride [smolecule.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Evaluation of 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles as Potent Histone Deacetylase Inhibitors with Antitumor Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemcom.com [echemcom.com]

A Comprehensive Technical Guide to the Safety, Handling, and Storage of 1H-Indole-5-Sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical safety protocols, handling procedures, and storage requirements for 1H-indole-5-sulfonyl chloride (CAS No. 1094209-33-2). Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of the compound for research and development activities. This document synthesizes information from various safety data sheets and chemical suppliers for this compound and structurally related compounds.

Chemical and Physical Properties

This compound is a versatile chemical building block, integrating the indole scaffold with a reactive sulfonyl chloride group.[1] This combination makes it a valuable reagent in medicinal chemistry, particularly for the synthesis of novel sulfonamide derivatives.[1] The sulfonyl chloride functional group acts as a strong electrophile, readily reacting with primary and secondary amines.[1]

Quantitative Data Summary:

The following table summarizes available quantitative data for this compound and a structurally related compound. It is important to note that some data is predicted or pertains to an analogue, and should be treated with caution.

| Property | Value | Source Compound |

| Molecular Formula | C₈H₆ClNO₂S | This compound |

| Molecular Weight | 215.66 g/mol | This compound |

| Physical Form | Solid | 1-Methyl-1H-indole-5-sulfonyl chloride[2] |

| Melting Point | 172 °C | 1-Acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride[3] |

| Boiling Point | 499.0 ± 45.0 °C (Predicted) | 1-Acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride[3] |

| Density | 1.463 ± 0.06 g/cm³ (Predicted) | 1-Acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride[3] |

Hazard Identification and Safety Precautions

This compound is a hazardous substance that requires careful handling to avoid adverse health effects. The primary hazards are its corrosive nature and potential for harm if ingested or inhaled.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.[5]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[6]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

-

P264: Wash skin thoroughly after handling.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][8]

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[7]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[7]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7][8]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8]

-

P310: Immediately call a POISON CENTER or doctor/physician.[5][7]

Handling and Personal Protective Equipment (PPE)

All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9] A comprehensive approach to personal protection is critical.

Mandatory Personal Protective Equipment (PPE):

| PPE Category | Specification | Rationale |

| Hand Protection | Nitrile or neoprene gloves (minimum 8 mil thickness).[9] | To prevent skin contact, as indole derivatives can be toxic upon dermal absorption.[9] |

| Eye Protection | Chemical safety goggles and a face shield.[9] | To protect against splashes and potential unknown reactivity.[9] |

| Skin and Body Protection | A flame-resistant laboratory coat, long pants, and closed-toe shoes.[9] | To prevent accidental skin exposure.[9] |

| Respiratory Protection | Use in a certified chemical fume hood is required. If weighing or generating dust outside a fume hood, a NIOSH-approved respirator with an organic vapor/particulate filter (P100) is necessary.[9] | To prevent inhalation of airborne particles or vapors.[9] |

Experimental Workflow for Safe Handling:

Caption: Workflow for the safe handling of this compound.

Storage and Stability

Proper storage of this compound is crucial to maintain its quality and prevent hazardous reactions.

-

Storage Temperature: Store in a refrigerator at 2-8°C.[1][3]

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).[3]

-

Container: Keep container tightly closed in a dry, cool, and well-ventilated place.[10]

-

Incompatible Materials: Avoid contact with water, strong oxidizing agents, strong acids, strong bases, amines, and strong reducing agents.[10] The compound is moisture-sensitive, and contact with water liberates toxic gas.[10]

First Aid Measures

In case of exposure, immediate and appropriate first aid is critical.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[7][8]

-

Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid immediately.[7][8]

-

Eye Contact: Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately.[7][8]

-

Ingestion: Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately.[7][10]

Spill and Disposal Procedures

In the event of a spill, follow these procedures carefully.

Spill Response Workflow:

Caption: Workflow for responding to a spill of this compound.

Disposal:

Dispose of contents and container to an approved waste disposal plant.[10] Consult local regulations for proper disposal.[7] Do not let the product enter drains.[5]

Reactivity and Decomposition

-

Reactivity: The compound is moisture-sensitive and reacts with water to liberate toxic gas.[10]

-

Conditions to Avoid: Avoid dust formation, incompatible products, excess heat, and exposure to moist air or water.[10]

-

Hazardous Decomposition Products: Upon decomposition, it may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, and hydrogen chloride gas.[10]

This guide is intended for use by trained professionals and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) for the product being used. Always prioritize safety and adhere to established laboratory protocols.

References

- 1. This compound|CAS 1094209-33-2 [benchchem.com]

- 2. 1-Methyl-1H-indole-5-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-ACETYL-2,3-DIHYDRO-1H-INDOLE-5-SULFONYL CHLORIDE CAS#: 52206-05-0 [amp.chemicalbook.com]

- 4. 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride | C5H7ClN2O2S | CID 2736258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. angenechemical.com [angenechemical.com]

- 6. 1-Acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride | C10H10ClNO3S | CID 14024596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aksci.com [aksci.com]

- 8. aksci.com [aksci.com]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

Methodological & Application

Application Notes: Synthesis and Utility of 1H-Indole-5-Sulfonamides

Introduction

1H-Indole-5-sulfonyl chloride is a pivotal building block for medicinal chemists, merging the pharmacologically significant indole scaffold with a reactive sulfonyl chloride group.[1] This combination facilitates the straightforward synthesis of a diverse array of 1H-indole-5-sulfonamides. The sulfonamide functional group is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities including antibacterial, anticancer, and diuretic properties.[2] The indole nucleus itself is a "privileged" structure in drug discovery, capable of interacting with various biological targets.[1] Consequently, derivatives of this compound are of great interest for developing novel enzyme inhibitors and constructing compound libraries for high-throughput screening against new biological targets.[1]

Chemical Reactivity and Applications

The primary utility of this compound lies in its reaction with primary and secondary amines.[1] The sulfonyl chloride group is a potent electrophile, readily undergoing nucleophilic substitution at the sulfur atom by the amine.[1] This reaction, often referred to as sulfonylation, forms a stable sulfur-nitrogen bond, yielding the corresponding sulfonamide.

This straightforward synthetic route allows for extensive diversification. By varying the amine component, researchers can systematically modify the physicochemical and pharmacological properties of the resulting molecule to optimize interactions with a biological target. Indole-based sulfonamides have shown significant promise as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes implicated in various diseases.[3][4][5][6][7] Specifically, isoforms like CA IX and CA XII are associated with tumorigenesis, making them attractive targets for anticancer drug development.[3]

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl/Alkyl-1H-indole-5-sulfonamides

This protocol describes the general procedure for the reaction of this compound with a primary or secondary amine in the presence of a base.

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.0 - 1.2 eq)

-

Base (e.g., Pyridine, Triethylamine (TEA), or Diisopropylethylamine (DIPEA)) (2.0 - 3.0 eq)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF))

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a solution of the selected amine (1.1 eq) in anhydrous DCM, add the base (e.g., pyridine, 2.5 eq). Cool the mixture to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Add this compound (1.0 eq) portion-wise to the stirred amine solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude residue by silica gel column chromatography, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted 1H-indole-5-sulfonamide.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: Preparation of this compound

While typically purchased, this compound can be synthesized from indole. A common method involves the electrophilic chlorosulfonation of a protected indole derivative.[1] For instance, indoline can be protected as 1-acetylindoline, which then undergoes chlorosulfonation, followed by deprotection/aromatization to yield the target compound.

Data Presentation

The following table summarizes representative, hypothetical examples for the synthesis of various 1H-indole-5-sulfonamides based on the general protocol described above. Yields are typical for such reactions.

| Entry | Amine Substrate | Base | Solvent | Time (h) | Yield (%) |

| 1 | Aniline | Pyridine | DCM | 6 | 85 |

| 2 | 4-Fluoroaniline | Pyridine | DCM | 5 | 91 |

| 3 | Benzylamine | TEA | MeCN | 4 | 88 |

| 4 | Morpholine | TEA | THF | 8 | 79 |

| 5 | Piperidine | DIPEA | DCM | 6 | 82 |

| 6 | (R)-(-)-1-Phenylethylamine | Pyridine | DCM | 10 | 75 |

Visualizations: Diagrams and Workflows

General Reaction Scheme

Caption: General synthesis of indole sulfonamides.

Experimental Workflow

Caption: Step-by-step synthetic workflow.

Example Biological Pathway: Carbonic Anhydrase Inhibition

Caption: Inhibition of tumor-associated CA IX.

References

- 1. This compound|CAS 1094209-33-2 [benchchem.com]

- 2. cbijournal.com [cbijournal.com]

- 3. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Inhibition studies on a panel of human carbonic anhydrases with N1-substituted secondary sulfonamides incorporating thiazolinone or imidazolone-indole tails - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of 1H-Indole-5-Sulfonamides from 1H-Indole-5-sulfonyl chloride and Primary Amines

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1H-Indole-5-sulfonyl chloride is a pivotal reagent in medicinal chemistry for the synthesis of indole-based sulfonamides, a class of compounds with significant therapeutic potential.[1] The reaction of this compound with primary amines is a fundamental method for creating a diverse library of N-substituted indole-5-sulfonamides.[1] This document provides a detailed experimental protocol for this reaction, including troubleshooting, data on representative yields, and a visual workflow. The sulfonamide linkage is a key structural motif in numerous pharmaceutical agents due to its chemical stability and ability to participate in hydrogen bonding.[1][2]

Core Reaction:

The fundamental reaction involves the nucleophilic attack of a primary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide and hydrochloric acid. A base is required to neutralize the acid byproduct.[1][3]

Reaction Scheme: R-NH₂ + ClSO₂-Indole → R-NH-SO₂-Indole + HCl[1]

Experimental Protocol

This protocol outlines a general procedure for the synthesis of mono-substituted sulfonamides from this compound and a primary amine.[3]

Materials:

-

This compound (1.0 equivalent)

-

Primary amine (1.0 equivalent)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Base (e.g., Pyridine or Triethylamine, 1.1-1.5 equivalents)[3]

-

Deionized water

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp for TLC visualization

-

Glassware for column chromatography

Procedure:

-

Reaction Setup:

-

Addition of Sulfonyl Chloride:

-

Reaction Monitoring:

-

Allow the reaction mixture to warm to room temperature and continue stirring.

-

Monitor the reaction progress by TLC until the starting amine is consumed (typically 2-24 hours).[3]

-

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃, and finally with brine.[3]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

Data Presentation

The following table summarizes representative data for the synthesis of various N-substituted sulfonamides, demonstrating the versatility of this protocol.

| Entry | Primary Amine | Product | Yield (%) | Reference |

| 1 | Aniline | 5-(Dimethylamino)-N-phenylnaphthalene-1-sulfonamide | 78% | [4] |

| 2 | 2,3-dihydro-1H-inden-5-amine | N-(2,3-dihydro-1H-inden-5-yl)-5-(dimethylamino)naphthalene-1-sulfonamide | 77% | [4] |

| 3 | 3-Isopropoxyaniline | 5-(Dimethylamino)-N-(3-isopropoxyphenyl)naphthalene-1-sulfonamide | 98% | [4] |

| 4 | Quinolin-3-amine | 5-(Dimethylamino)-N-(quinolin-3-yl)naphthalene-1-sulfonamide | 78% | [4] |

Note: The examples provided utilize a similar sulfonyl chloride and demonstrate typical yields achievable with aromatic amines.

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Yield | - Incomplete reaction. - Hydrolysis of sulfonyl chloride due to moisture.[3] | - Increase reaction time or temperature. - Ensure all glassware is dry and use anhydrous solvents.[3] |

| Di-sulfonylation | - Excess sulfonyl chloride. - High reaction temperature.[3] | - Use a 1:1 or slight excess of the amine to the sulfonyl chloride. - Perform the reaction at a lower temperature (e.g., 0 °C).[3] |

| Presence of Sulfonic Acid | - Water in the reaction mixture.[3] | - Use anhydrous solvents and an inert atmosphere. |

| Unreacted Starting Materials | - Insufficient reaction time or temperature. - Inefficient stirring. | - Optimize reaction conditions. - Ensure vigorous stirring. |

Visualization

Experimental Workflow

Caption: General workflow for the synthesis of N-substituted-1H-indole-5-sulfonamides.

Reaction Mechanism Overview

Caption: Simplified overview of the sulfonamide formation mechanism.

References

Application Notes and Protocols for Palladium-Catalyzed Coupling Reactions with 1H-Indole-5-sulfonyl Chloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the palladium-catalyzed synthesis of various 1H-indole-5-sulfonamide derivatives. The indole sulfonamide scaffold is a significant pharmacophore found in numerous compounds investigated for therapeutic applications, notably as inhibitors of carbonic anhydrase and aromatase. Palladium-catalyzed cross-coupling reactions offer a versatile and efficient methodology for the diversification of the 1H-indole-5-sulfonyl chloride core, enabling the synthesis of libraries of potential drug candidates.

Introduction to Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S, C-O) bonds with high efficiency and functional group tolerance. For the derivatization of this compound, three key palladium-catalyzed reactions are particularly relevant:

-

Suzuki-Miyaura Coupling: Forms a C-C bond between the sulfonyl chloride (after conversion to a more suitable coupling partner or via desulfinative coupling) and an organoboron reagent.

-

Heck Coupling: Creates a C-C bond by coupling the sulfonyl chloride (typically via a desulfinative pathway) with an alkene.

-

Buchwald-Hartwig Amination: Forms a C-N bond between the sulfonyl chloride and a primary or secondary amine, yielding the corresponding sulfonamide.

These reactions have been instrumental in the synthesis of diverse indole-based sulfonamides, which have shown promise as inhibitors of enzymes such as carbonic anhydrases and aromatase, both of which are implicated in various diseases, including cancer and glaucoma.[1][2][3][4][5][6]

Applications in Drug Discovery: Targeting Carbonic Anhydrase and Aromatase

Indole sulfonamide derivatives are of significant interest in drug discovery due to their ability to selectively inhibit key enzymes.

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain isoforms, such as CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation and metastasis. Indoline-5-sulfonamides, closely related to indole-5-sulfonamides, have been shown to be effective inhibitors of these tumor-associated CA isoforms.[1] The sulfonamide moiety acts as a zinc-binding group within the enzyme's active site.

Aromatase Inhibition: Aromatase is a cytochrome P450 enzyme responsible for the final step of estrogen biosynthesis. Inhibiting aromatase is a key therapeutic strategy for hormone-dependent breast cancer. Indole aryl sulfonamides have been developed as potent aromatase inhibitors, with the indole nucleus playing a crucial role in the interaction with the enzyme's active site.[2][4][5][6]

Below is a simplified representation of the role of carbonic anhydrase IX in the tumor microenvironment.

Experimental Protocols and Data

While specific palladium-catalyzed coupling reactions starting directly from this compound are not abundantly reported with extensive substrate tables, the following protocols are based on established methodologies for similar aryl sulfonyl chlorides and related indole derivatives. Researchers should consider these as starting points for optimization.

Buchwald-Hartwig Amination for the Synthesis of 1H-Indole-5-sulfonamides

The Buchwald-Hartwig amination provides a direct route to N-substituted indole-5-sulfonamides from this compound and an appropriate amine.

Reaction Scheme:

General Protocol:

-

To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Table 1: Representative Data for Buchwald-Hartwig Amination of Aryl Sulfonates (as an analogous reaction) [2]

| Entry | Amine | Product | Yield (%) |

| 1 | Morpholine | 4-(phenylsulfonyl)morpholine | 85 |

| 2 | Aniline | N,N-diphenylsulfonamide | 78 |

| 3 | Benzylamine | N-benzyl-N-phenylsulfonamide | 82 |

Note: Yields are illustrative and based on reactions with aryl perfluorooctanesulfonates, which serve as a proxy for the reactivity of sulfonyl electrophiles in this type of coupling.

Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-1H-indoles

Direct Suzuki-Miyaura coupling of aryl sulfonyl chlorides is challenging. A more common approach is a desulfinative coupling. The following protocol is a general method for the Suzuki-Miyaura coupling of heteroaryl halides, which can be adapted for indole derivatives.

Reaction Scheme:

General Protocol:

-

In a reaction vessel, combine the 5-halo-indole (1.0 equiv), arylboronic acid (1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv).

-

Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).

-

Heat the mixture under an inert atmosphere at a temperature ranging from 80 °C to reflux until the starting material is consumed (monitor by TLC or LC-MS).

-

After cooling, dilute the mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography.

Table 2: Suzuki-Miyaura Coupling of Chloroindoles with Boronic Acids [7]

| Entry | Indole Substrate | Boronic Acid | Product | Yield (%) |

| 1 | 5-Chloro-1H-indole | Phenylboronic acid | 5-Phenyl-1H-indole | 98 |

| 2 | 7-Chloro-1H-indole | 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)-1H-indole | 91 |

| 3 | 5-Chlorooxindole | 3-Thienylboronic acid | 5-(Thiophen-3-yl)oxindole | 99 |

Heck Coupling for the Synthesis of 5-Vinyl-1H-indoles

The Heck reaction allows for the introduction of a vinyl group at the 5-position of the indole ring, typically starting from a 5-haloindole. A desulfinative Heck-type reaction from the sulfonyl chloride is also a potential, though less common, pathway.

Reaction Scheme:

General Protocol:

-

Charge a reaction tube with the 5-halo-indole (1.0 equiv), alkene (1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand if necessary (e.g., PPh₃ or a Buchwald-type ligand), and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv).

-

Add a suitable solvent (e.g., DMF, NMP, or acetonitrile).

-

Heat the reaction mixture under an inert atmosphere at 100-140 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once complete, cool the mixture, dilute with a suitable organic solvent, and wash with water to remove the base and salts.

-

Dry the organic phase, remove the solvent in vacuo, and purify the product by column chromatography.

Table 3: Reductive Heck Coupling of Alkenes (Illustrative Example) [8]

| Entry | Alkene | Aryl Halide | Product | Yield (%) |

| 1 | N-Allyl-2-iodoaniline | - | 3-Methylindoline | 56 (syn) |

| 2 | N-(But-2-en-1-yl)-2-iodoaniline | - | 2,3-Dimethylindoline | - |

Note: This table illustrates a reductive Heck cyclization to form indolines, a related transformation demonstrating C-C bond formation involving an indole precursor.

Conclusion

Palladium-catalyzed coupling reactions are powerful tools for the synthesis of diverse libraries of 1H-indole-5-sulfonamide derivatives. The Buchwald-Hartwig amination offers a direct route to sulfonamides, while Suzuki-Miyaura and Heck couplings, often proceeding from the corresponding halo-indoles or via desulfinative pathways, enable the introduction of aryl and vinyl functionalities. These synthetic strategies are highly valuable for the exploration of structure-activity relationships in the development of new therapeutic agents targeting enzymes like carbonic anhydrase and aromatase. The provided protocols serve as a foundation for further methodological development and application in medicinal chemistry and drug discovery.

References

- 1. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Frontiers | Design and synthesis new indole-based aromatase/iNOS inhibitors with apoptotic antiproliferative activity [frontiersin.org]

- 5. Design and synthesis new indole-based aromatase/iNOS inhibitors with apoptotic antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sciforum.net [sciforum.net]

Application of 1H-Indole-5-sulfonyl Chloride in the Synthesis of Enzyme Inhibitors

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

1H-Indole-5-sulfonyl chloride is a versatile bifunctional reagent that serves as a cornerstone in the synthesis of a diverse array of enzyme inhibitors. The indole scaffold is a "privileged" structure in medicinal chemistry, known for its ability to interact with various biological targets, while the sulfonyl chloride group provides a reactive handle for the facile introduction of a wide range of functionalities, most commonly through the formation of sulfonamides. This document provides detailed application notes and protocols for the use of this compound in the synthesis of two major classes of enzyme inhibitors: carbonic anhydrase inhibitors and kinase inhibitors.

I. Indole-5-sulfonamides as Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is associated with several diseases, including glaucoma, epilepsy, and cancer. Certain isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, making them attractive targets for anticancer therapies. Indole-based sulfonamides have emerged as a promising class of CA inhibitors, with several derivatives exhibiting high potency and isoform selectivity.

Experimental Protocol: Synthesis of N-Aryl-1H-indole-5-sulfonamides

This protocol describes a general method for the synthesis of N-aryl-1H-indole-5-sulfonamides through the reaction of this compound with various aniline derivatives.